molecular formula C21H26FN3O5 B1683864 Idn-1965 CAS No. 204919-14-2

Idn-1965

Numéro de catalogue: B1683864
Numéro CAS: 204919-14-2
Poids moléculaire: 419.4 g/mol
Clé InChI: GONUYDANRODTCF-IBYPIGCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Méthodes de production industrielle : La production industrielle d'IDN-1965 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le procédé comprend généralement des étapes telles que l'extraction par solvant, la cristallisation et la purification pour obtenir le produit final sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : IDN-1965 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant de manière irréversible les caspases, qui sont des enzymes impliquées dans la phase d'exécution de l'apoptose. Le composé se lie au site actif des caspases, empêchant leur activation et la dégradation ultérieure des substrats cellulaires. Cette inhibition conduit à une réduction de l'apoptose et à la protection des cellules contre la mort cellulaire programmée .

Cibles moléculaires et voies :

Applications De Recherche Scientifique

IDN-1965 is a broad-spectrum, irreversible caspase inhibitor that has demonstrated marked effectiveness in inhibiting Fas-mediated apoptosis through multiple routes of administration . Caspase inhibitors, including this compound, have shown promise in protecting against anti-Fas antibody (alpha-Fas)-mediated liver injury and lethality .

Scientific Research Applications

Efficacy and Dosage

  • This compound has an ED(50) of 0.14 mg/kg when administered intraperitoneally (i.p.), based on alanine aminotransferase activities. It is also effective when given intravenously and orally, with ED(50) values of 0.04 and 1.2 mg/kg, respectively .
  • A single i.p. treatment of 1 mg/kg of this compound, or continuous i.p. infusion via osmotic pumps, completely blocked lethality for up to 7 days after alpha-Fas administration .
  • The inhibitor is effective in reducing liver injury when administered up to 3 hours after or 1 hour before alpha-Fas administration .

Histological and Biochemical Effects

  • Histological examination revealed a marked reduction in Fas-induced apoptosis with this compound (1 mg/kg, i.p.) at 6 hours .
  • This compound decreases caspase 3-like activities in a dose-dependent manner, although the inhibition of caspase activity is transient .
  • Immunohistochemical studies have shown that this compound significantly reduces the activation of caspase 3 .
  • Western blot analysis showed that this compound inhibits the processing of caspases 3, 6, and 8, as well as Bid, a protein responsible for the release of mitochondrial cytochrome C and amplification of the apoptotic cascade .

Inhibition of Apoptosis

  • This compound is markedly effective at inhibiting Fas-mediated apoptosis .
  • Previous studies suggest caspase inhibitors are effective in protecting against anti-Fas antibody (alpha-Fas)-mediated liver injury/lethality .

Other Caspase Inhibitors

  • Other caspase inhibitors such as IDN-8066 and IDN-6556 have also been found to effectively attenuate SEC apoptosis and caspase 3 activation .

Table of this compound Applications and Effects

ApplicationRoute of AdministrationDosageObserved Effect
Fas-mediated Apoptosisi.p.0.14 mg/kg (ED50)Reduced alanine aminotransferase activities
Fas-mediated Apoptosisintravenous0.04 mg/kg (ED50)Reduced alanine aminotransferase activities
Fas-mediated Apoptosisoral1.2 mg/kg (ED50)Reduced alanine aminotransferase activities
Alpha-Fas induced Liver injuryi.p.1 mg/kgComplete block of lethality up to 7 days after alpha-Fas
Fas-induced Apoptosisi.p.1 mg/kgMarked reduction in apoptosis at 6 hours
Caspase 3-like activitiesVariousDose-dependentDecreased caspase 3-like activities
Caspases 3, 6, 8, Bid processingVariousNot specifiedInhibition of processing

Discontinued Development

  • Research and development of this compound for heart failure has been discontinued .

Mécanisme D'action

IDN-1965 exerts its effects by irreversibly inhibiting caspases, which are enzymes involved in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing their activation and subsequent cleavage of cellular substrates. This inhibition leads to a reduction in apoptosis and protection of cells from programmed cell death .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

IDN-1965 est comparé à d'autres inhibiteurs de caspases tels que :

Unicité d'this compound : this compound est unique en raison de son inhibition irréversible des caspases et de son efficacité remarquable dans l'inhibition de l'apoptose induite par Fas par plusieurs voies d'administration. Cela en fait un outil précieux pour étudier l'apoptose et développer des stratégies thérapeutiques pour les maladies liées à l'apoptose .

Activité Biologique

IDN-1965, a broad-spectrum caspase inhibitor, has garnered significant attention in the field of apoptosis research due to its potential therapeutic applications in various conditions characterized by excessive apoptosis, such as liver injury and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions primarily as an irreversible inhibitor of caspases, which are cysteine proteases critical in the execution phase of apoptosis. By inhibiting these enzymes, this compound effectively prevents the apoptotic cascade initiated by death receptors and other pro-apoptotic signals.

Key Mechanisms:

  • Inhibition of Caspase Activation : this compound blocks the activation of caspases 3, 6, and 8, thereby preventing downstream apoptotic signaling .
  • Reduction of Apoptosis : Histological studies demonstrate a marked reduction in Fas-mediated apoptosis when treated with this compound, indicating its protective role against cell death .
  • Post-insult Efficacy : The compound shows promise in providing protection even when administered after the onset of apoptotic signals, suggesting a therapeutic window for intervention .

Dosage and Administration

This compound has been evaluated through various routes of administration, with notable findings:

  • Intraperitoneal (i.p.) Administration : ED50 (effective dose for 50% response) is approximately 0.14 mg/kg.
  • Intravenous (i.v.) Administration : More potent with an ED50 of 0.04 mg/kg.
  • Oral Administration : Less effective with an ED50 of 1.2 mg/kg .

Case Studies

  • Liver Injury Model : In studies involving anti-Fas antibody-induced liver injury, this compound significantly reduced alanine aminotransferase (ALT) levels, a marker for liver damage. Histopathological analysis revealed decreased apoptosis and improved survival rates in treated animals compared to controls .
  • Neuroprotection : Research indicates that this compound may also provide neuroprotective effects in models of spinal cord injury by inhibiting apoptosis at the injury site. This suggests potential applications in treating neurodegenerative diseases where apoptosis plays a critical role .

Comparative Efficacy with Other Caspase Inhibitors

This compound has been compared with other caspase inhibitors such as IDN-6556 and IDN-8066. The following table summarizes their efficacy based on various parameters:

CompoundRoute of AdministrationED50 (mg/kg)Key Findings
This compoundi.p.0.14Effective in reducing liver injury and apoptosis
i.v.0.04Highest potency among tested routes
Oral1.2Less effective than i.p. and i.v.
IDN-6556i.p.Not specifiedPrevents caspase activation; shows protective effects
IDN-8066Not specifiedNot specifiedSimilar protective effects noted

Propriétés

Numéro CAS

204919-14-2

Formule moléculaire

C21H26FN3O5

Poids moléculaire

419.4 g/mol

Nom IUPAC

3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1

Clé InChI

GONUYDANRODTCF-IBYPIGCZSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

SMILES isomérique

CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

SMILES canonique

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Apparence

white solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

IDN 1965
IDN-1965
IDN1965
N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idn-1965
Reactant of Route 2
Reactant of Route 2
Idn-1965
Reactant of Route 3
Reactant of Route 3
Idn-1965
Reactant of Route 4
Reactant of Route 4
Idn-1965
Reactant of Route 5
Reactant of Route 5
Idn-1965
Reactant of Route 6
Idn-1965

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.